molecular formula C53H68N10O7S B10862129 (2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid

(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid

Cat. No.: B10862129
M. Wt: 989.2 g/mol
InChI Key: DUWGTPOISUBHLE-SIBBLWDESA-N
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Description

SMD-3040 formate is a potent and selective degrader of the SMARCA2 protein, which is part of the proteolysis-targeting chimera (PROTAC) technology. This compound has shown strong antitumor activity in vivo, making it a promising candidate for cancer research and treatment .

Preparation Methods

The synthetic routes and reaction conditions for SMD-3040 formate involve complex organic synthesis techniques. The compound is typically synthesized through a series of steps that include the formation of key intermediates, followed by their coupling and subsequent purification. Industrial production methods are not widely documented, but laboratory-scale synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

SMD-3040 formate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity.

    Reduction: This reaction can reduce specific functional groups, affecting the compound’s overall structure and function.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SMD-3040 formate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying protein degradation and the effects of targeting specific proteins.

    Biology: Helps in understanding the role of SMARCA2 in cellular processes and its implications in various diseases.

    Medicine: Shows potential as a therapeutic agent for treating cancers, particularly those with SMARCA4 deficiency.

    Industry: May be used in the development of new drugs and therapeutic strategies

Mechanism of Action

The mechanism of action of SMD-3040 formate involves the selective degradation of the SMARCA2 protein. This is achieved through the PROTAC technology, which recruits the target protein to the VHL E3 ligase, leading to its proteasomal degradation. The molecular targets and pathways involved include the SMARCA2 protein and the ubiquitin-proteasome system .

Comparison with Similar Compounds

SMD-3040 formate is unique in its high selectivity and potency as a SMARCA2 degrader. Similar compounds include other PROTAC degraders targeting different proteins, such as:

    ARV-771: Targets the androgen receptor.

    dBET1: Targets the bromodomain-containing protein 4 (BRD4).

    PROTAC-1: Targets the estrogen receptor.

Compared to these compounds, SMD-3040 formate stands out due to its specific targeting of SMARCA2 and its strong antitumor activity in vivo .

Properties

Molecular Formula

C53H68N10O7S

Molecular Weight

989.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid

InChI

InChI=1S/C52H66N10O5S.CH2O2/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64;2-1-3/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65);1H,(H,2,3)/t31-,33?,36?,39+,43-,46+;/m0./s1

InChI Key

DUWGTPOISUBHLE-SIBBLWDESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O.C(=O)O

Origin of Product

United States

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